molecular formula C23H23FN4O B11277487 N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11277487
M. Wt: 390.5 g/mol
InChI Key: PJHDNRCHFGFSMJ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazinyl Group: The 6-phenylpyridazin-3-yl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorobenzyl Group: The 2-fluorobenzyl group is attached to the nitrogen atom of the piperidine ring through a reductive amination reaction.

    Formation of the Carboxamide: The carboxamide functionality is introduced by reacting the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound would involve optimizing the reaction conditions for each step to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
  • N-(2-methylbenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in N-(2-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can significantly influence its chemical properties, such as lipophilicity and metabolic stability, compared to its analogs with different substituents.
  • Reactivity: The fluorine atom can also affect the reactivity of the compound in substitution reactions, making it more or less reactive compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O/c24-20-11-5-4-9-18(20)15-25-23(29)19-10-6-14-28(16-19)22-13-12-21(26-27-22)17-7-2-1-3-8-17/h1-5,7-9,11-13,19H,6,10,14-16H2,(H,25,29)

InChI Key

PJHDNRCHFGFSMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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